molecular formula C16H9ClFNO3 B2414853 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 898478-66-5

6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2414853
CAS No.: 898478-66-5
M. Wt: 317.7
InChI Key: QYTSNEYNOHYWMR-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced antimicrobial research and development. This compound belongs to a class of chemicals where the coumarin nucleus is hybridized with other pharmacophores, a strategy known to significantly enhance biological activity . The structural motif of a 3-carboxamide group on the coumarin ring is of particular interest in medicinal chemistry for developing novel therapeutic agents . The primary research value of this compound lies in its potential as an antibacterial and antifungal agent. Studies on closely related chromene-3-carboxamide analogues have demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Some specific coumarin-3-carboxamide compounds have shown potent efficacy with minimum inhibitory concentration (MIC) values as low as 125 μg/mL against multiple microbial strains . The proposed mechanism of action for this class of compounds, based on molecular docking studies, involves inhibition of key microbial enzymes such as lanosterol 14α-demethylase (essential for ergosterol synthesis in fungi) and glucosamine-6-phosphate synthase (a key enzyme in the biosynthesis of bacterial cell walls) . The chloro and fluoro substituents on the coumarin and aniline rings, respectively, are strategic modifications intended to optimize the molecule's electronic properties and binding affinity to these biological targets. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSNEYNOHYWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 2-fluoroaniline.

    Condensation Reaction: The 6-chloro-2H-chromen-2-one is reacted with 2-fluoroaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation: The intermediate is then subjected to amidation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amidation reactions under controlled temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that halogenated chromenes can inhibit HIV-1 replication in infected cells. The presence of chlorine and fluorine atoms in the structure enhances the binding affinity to viral enzymes, potentially leading to effective antiviral agents .

Anticancer Properties
The chromene scaffold has been recognized for its anticancer potential. Compounds derived from chromenes have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. A study highlighted that certain chromene derivatives could inhibit tumor growth by targeting key proteins involved in cancer progression .

Anti-inflammatory Effects
6-Chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a possible therapeutic role in treating inflammatory diseases .

Pharmacological Insights

Mechanism of Action
The pharmacological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:

  • HIV Treatment : Research demonstrated that structurally similar compounds exhibited potent inhibitory effects on HIV reverse transcriptase, suggesting a pathway for developing new antiviral therapies .
  • Cancer Therapy : A series of chromene derivatives were tested for their cytotoxic effects on breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis through the activation of caspase pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Chromene Core : This involves cyclization reactions using salicylaldehyde derivatives.
  • Halogenation : Chlorine and fluorine substituents are introduced via electrophilic aromatic substitution.
  • Carboxamide Formation : The final step includes coupling reactions to attach the carboxamide group.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

    Pathways Involved: It may modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

    Binding Interactions: The presence of chloro and fluoro substituents enhances the binding affinity of the compound to its molecular targets, leading to increased potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-chromen-2-one: A precursor in the synthesis of 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

    2-fluoroaniline: Another precursor used in the synthesis.

    N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: A structurally similar compound lacking the chloro substituent.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Biological Activity

6-Chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClFNO3C_{15}H_{12}ClFNO_3. It features a chromene backbone with a chloro and a fluorophenyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that chromene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to have cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
MDA-MB-2314.8Inhibition of cell proliferation
U-9376.5Modulation of apoptotic pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.25Disruption of cell membrane integrity
Escherichia coli0.30Inhibition of bacterial protein synthesis

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It can bind to various cellular receptors, altering signal transduction pathways.
  • DNA Interaction : The chromene structure allows interaction with DNA, potentially leading to interference with replication and transcription processes.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For example, a study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups .

Q & A

Q. What strategies maintain purity during large-scale synthesis?

  • Methodology :
  • Continuous Flow Chemistry : Implement microreactors for precise temperature/residence time control .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .

Data Contradiction Analysis

  • Example : Discrepancies in IC₅₀ values across studies may arise from:
    • Cell Line Variability : Use isogenic cell lines (e.g., HCT-116 vs. HCT15) to assess genotype-specific effects .
    • Solubility Issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

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